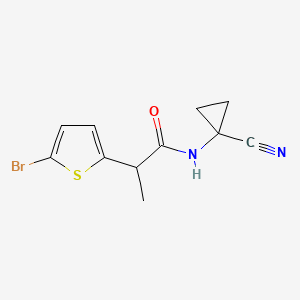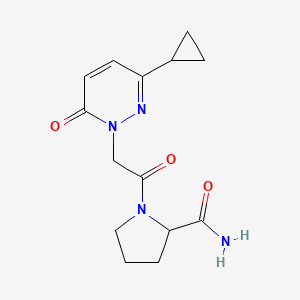
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide is a compound characterized by a complex molecular structure that includes a cyclopropyl group, a pyridazinone ring, and a pyrrolidine moiety. Its unique structure suggests potential for various chemical reactions and biological activities.
科学的研究の応用
Chemistry
Organic Synthesis: : Utilized as an intermediate in the synthesis of more complex organic molecules.
Catalysis: : Serves as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, offering insights into enzyme-substrate interactions.
Receptor Binding Studies: : Employed in studies to understand its binding affinity and activity at various biological receptors.
Medicine
Pharmaceutical Development: : Explored as a lead compound for the development of new therapeutic agents, particularly in oncology and anti-inflammatory treatments.
Drug Design: : Serves as a scaffold for designing molecules with improved pharmacokinetic and pharmacodynamic properties.
Industry
Material Science: : Used in the development of novel materials with specific chemical and physical properties.
Agrochemicals: : Investigated for its potential use in the synthesis of agrochemical products for pest control and crop protection.
準備方法
Synthetic Routes and Reaction Conditions
Cyclization Process: : The compound can be synthesized through a series of cyclization reactions, where the pyridazinone ring is formed via the cyclization of appropriate dicarbonyl intermediates.
Pyrrolidine Incorporation: : The pyrrolidine moiety is introduced via nucleophilic substitution reactions involving pyrrolidine derivatives and suitable electrophiles.
Industrial Production Methods
Batch Reactor Synthesis: : In industrial settings, the compound is often synthesized using batch reactor systems, optimizing reaction conditions to maximize yield and purity.
Flow Chemistry: : For large-scale production, flow chemistry techniques can be employed to enhance reaction efficiency and process safety.
化学反応の分析
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of higher oxidation state derivatives.
Reduction: : Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the ketone group into alcohols.
Substitution: : Nucleophilic substitution reactions involving the pyrrolidine moiety can introduce various functional groups, enhancing the compound's chemical diversity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an alkaline medium.
Reduction: : Sodium borohydride in a methanol solution.
Substitution: : Alkyl halides in the presence of a base.
Major Products Formed
Oxidation Products: : Formation of carboxylic acids and ketones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Functionalized pyrrolidine derivatives.
作用機序
Enzyme Targeting: : The compound may inhibit enzyme activity by binding to the active site, disrupting normal enzymatic functions.
Receptor Interaction: : Interacts with specific cellular receptors, modulating signal transduction pathways and altering cellular responses.
類似化合物との比較
Similar Compounds
1-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide vs. 1-(2-(3-cyclohexyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide: : The cyclohexyl analog demonstrates variations in steric and electronic properties, affecting its reactivity and biological activity.
This compound vs. 1-(2-(3-cyclopropyl-6-hydroxy-pyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide: : The hydroxy derivative exhibits different hydrogen bonding interactions, influencing its solubility and binding affinity.
Highlighting Uniqueness
This compound stands out due to its unique combination of a cyclopropyl group and a pyridazinone ring, which provides distinct steric and electronic characteristics
And there you have it. This should keep the boredom at bay for a while!
特性
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c15-14(21)11-2-1-7-17(11)13(20)8-18-12(19)6-5-10(16-18)9-3-4-9/h5-6,9,11H,1-4,7-8H2,(H2,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLROHIOZEJWCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C(=O)C=CC(=N2)C3CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2698709.png)
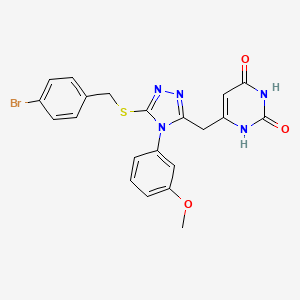
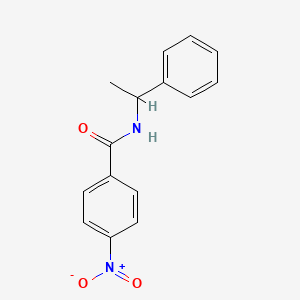

![Ethyl 1-((2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2698717.png)
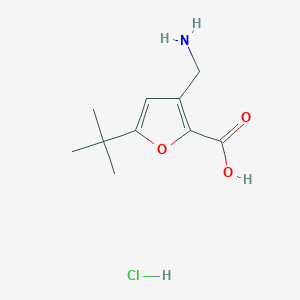
![3-(4-chlorophenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2698720.png)
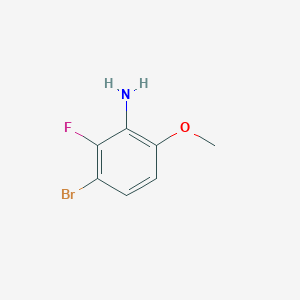
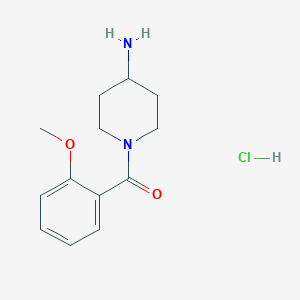
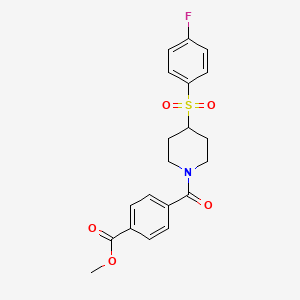

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2698728.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2698729.png)
